
N-(1,3-benzoxazol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzoxazol-5-yl)prop-2-enamide, also known as BPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPA is a derivative of benzoxazole and has been studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
Heterocyclic Synthesis
N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, which are structurally related to N-(1,3-benzoxazol-5-yl)prop-2-enamide, have been explored as precursors in heterocyclic synthesis. The unique electrophilic reactivity endowed by the presence of fluorine atoms at the β-position of the enamide moiety facilitates the nucleophilic vinylic substitution (S(N)V) reaction. This reaction is directed toward the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. Fluorinated ynamides, serving as a new type of building block, were prepared in excellent yields for the first time, demonstrating the compound's utility in expanding heterocyclic chemistry (Meiresonne et al., 2015).
Fluorescent Derivative Synthesis
Novel fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole, including compounds related to this compound, have been synthesized. These compounds exhibit excited state intra-molecular proton transfer (ESIPT) pathway with single absorption and dual emission characteristics. Their solvent polarity effects on absorption-emission properties were investigated, indicating potential applications in materials science for developing new fluorescent materials. The compounds show good thermal stability up to 200°C (Padalkar et al., 2011).
Enaminone Chemistry
Research into the chemistry of enaminones, which are closely related to this compound, highlights their versatility as chemical scaffolds. These compounds serve as valuable intermediates in the synthesis of various bioactive compounds, including indolizidine and quinolizidine alkaloids. The development of methods for the synthesis, functionalization, and application of enaminones in natural product synthesis underscores their importance in medicinal chemistry and drug discovery processes (Seki & Georg, 2014).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activities. These include 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol, 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol, and their derivatives, which were tested against various bacterial and fungal strains. The evaluation revealed promising antimicrobial properties, suggesting potential for the development of new antimicrobial agents (Padalkar et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit the cyclooxygenases (cox-1, cox-2) enzymes .
Mode of Action
It’s suggested that similar compounds inhibit the peroxidase activity of cox-1 and cox-2 enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
Based on its potential inhibition of cox-1 and cox-2 enzymes, it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in anti-inflammatory effects.
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, potentially through the inhibition of cox-1 and cox-2 enzymes and subsequent reduction in prostaglandin production .
Propriétés
IUPAC Name |
N-(1,3-benzoxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-2-10(13)12-7-3-4-9-8(5-7)11-6-14-9/h2-6H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNKHPYLNUOBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B2922164.png)
![N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2922165.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2922167.png)
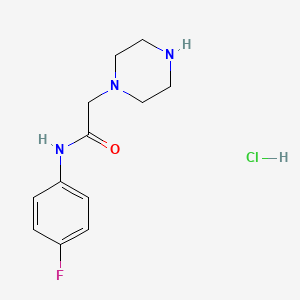
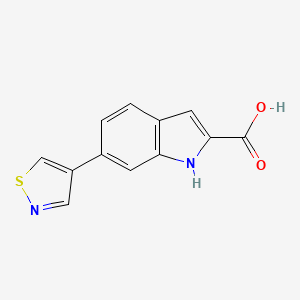




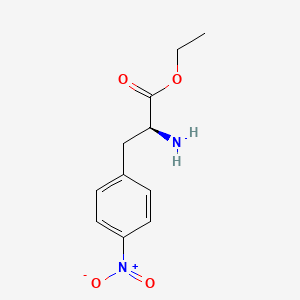
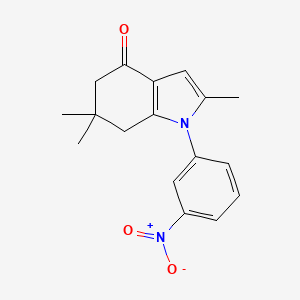
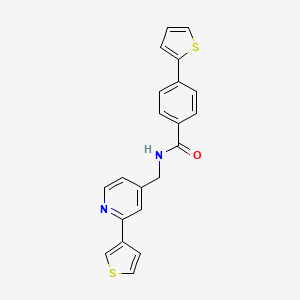
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2922181.png)
![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)